2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

CAS No.: 35197-64-9

Cat. No.: VC1978469

Molecular Formula: C12H10BrNO4

Molecular Weight: 312.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35197-64-9 |

|---|---|

| Molecular Formula | C12H10BrNO4 |

| Molecular Weight | 312.12 g/mol |

| IUPAC Name | 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid |

| Standard InChI | InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) |

| Standard InChI Key | PALKPTNUIUCQQI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br |

Introduction

Chemical Identity and Structure

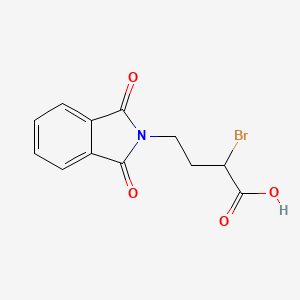

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a halogenated organic compound with a carboxylic acid functional group. It contains an isoindoline-1,3-dione (phthalimide) moiety connected to a bromine-substituted butanoic acid chain.

Basic Identification Parameters

The compound can be identified through various standard chemical identifiers as detailed in Table 1.

Table 1: Identification Parameters of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

| Parameter | Value |

|---|---|

| CAS Number | 35197-64-9 |

| IUPAC Name | 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid |

| Molecular Formula | C₁₂H₁₀BrNO₄ |

| Molecular Weight | 312.12 g/mol |

| Standard InChI | InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) |

| Standard InChIKey | PALKPTNUIUCQQI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br |

The compound possesses a stereogenic center at the alpha carbon (C-2) of the butanoic acid chain, which can exist in both R and S configurations. The S-isomer is designated as (2S)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid .

Physical and Chemical Properties

Understanding the physicochemical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is essential for its application in research and development settings.

Physical Properties

The physical properties of this compound are summarized in Table 2.

Table 2: Physical Properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | - |

| Density | 1.7±0.1 g/cm³ | |

| Boiling Point | 471.0±35.0 °C (at 760 mmHg) | |

| Melting Point | Not available | |

| Flash Point | 238.7±25.9 °C | |

| Storage Condition | 2-8°C |

Chemical Properties and Structural Characteristics

The chemical behavior of the compound is influenced by its functional groups and structural elements, as outlined in Table 3.

Table 3: Chemical Properties and Structural Characteristics

The compound contains several reactive functional groups, including:

-

A carboxylic acid group (-COOH)

-

A bromine atom at the alpha position to the carboxylic acid

-

A phthalimide moiety (cyclic imide)

These functional groups contribute to its chemical reactivity and potential applications in organic synthesis.

Synthesis and Production Methods

The synthesis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid typically involves the bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.

Synthetic Pathway

The primary synthetic route involves the following reaction:

4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOIC ACID + Br₂/P → 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Reaction Conditions and Parameters

The synthesis requires specific conditions for optimal yield as detailed in Table 4.

Table 4: Synthesis Parameters for 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

The synthetic procedure typically involves the alpha-bromination of the carboxylic acid precursor, where the bromine is introduced at the carbon adjacent to the carboxyl group. The reaction is conducted under controlled conditions to ensure regioselectivity and high yield.

Applications in Research and Development

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid has numerous applications in scientific research and pharmaceutical development.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its unique structural features and reactivity pattern:

-

It functions as a key intermediate in the synthesis of complex organic molecules

-

The alpha-bromo acid moiety allows for nucleophilic substitution reactions, enabling the introduction of various functional groups

-

The phthalimide group serves as a protected amine, which can be deprotected to reveal a primary amine functionality

-

The compound can participate in various transformations including alkylation, condensation, and coupling reactions

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid has significant value:

-

It serves as a precursor in the development of drug candidates targeting specific enzyme pathways or receptors

-

Its application extends to the synthesis of compounds with potential therapeutic properties, including:

-

It is employed in mechanistic studies to understand biological processes and disease pathways

| Parameter | Information | Reference |

|---|---|---|

| GHS Pictogram | Warning | |

| Hazard Statements | H302-H315-H319-H332-H335 | |

| Precautionary Statements | P280-P305+P351+P338-P310 | |

| Hazard Codes | Xi (Irritant) |

Related Compounds and Structural Analogs

Several structural analogs and related compounds of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been identified and studied.

Stereoisomers

The compound possesses a stereogenic center and can exist as stereoisomers:

-

(2S)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid (the S-isomer)

-

(2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid (the R-isomer)

Structural Analogs

Several structural analogs have been reported, including:

-

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid - differs in the position of the bromine atom, which is on the aromatic ring rather than the aliphatic chain

-

2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanal - the aldehyde analog of the target compound

-

4-(1,3-Dioxoisoindolin-2-yl)butanoic acid - the non-brominated precursor

-

Other related compounds include:

These structural analogs often share similar reactivity patterns and applications in organic synthesis, though with varying degrees of activity and specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume